
3-(2'-Methylpiperidino)propyl p-hexoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2’-Methylpiperidino)propyl p-hexoxybenzoate is a chemical compound with the molecular formula C22H35NO3. It is known for its unique structure, which includes a piperidine ring and a benzoate ester. This compound has various applications in scientific research and industry due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-Methylpiperidino)propyl p-hexoxybenzoate typically involves the esterification of p-hexoxybenzoic acid with 3-(2’-methylpiperidino)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of 3-(2’-Methylpiperidino)propyl p-hexoxybenzoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2’-Methylpiperidino)propyl p-hexoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2’-Methylpiperidino)propyl p-hexoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(2’-Methylpiperidino)propyl p-hexoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The benzoate ester moiety may also play a role in the compound’s overall biological activity by influencing its solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2’-Methylpiperidino)propyl p-ethoxybenzoate
- 3-(2’-Methylpiperidino)propyl p-propoxybenzoate
- Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester
Uniqueness
3-(2’-Methylpiperidino)propyl p-hexoxybenzoate is unique due to its specific combination of a piperidine ring and a hexoxybenzoate ester. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
63916-83-6 |
|---|---|
Formule moléculaire |
C22H35NO3 |
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
3-(2-methylpiperidin-1-yl)propyl 4-hexoxybenzoate |
InChI |
InChI=1S/C22H35NO3/c1-3-4-5-8-17-25-21-13-11-20(12-14-21)22(24)26-18-9-16-23-15-7-6-10-19(23)2/h11-14,19H,3-10,15-18H2,1-2H3 |
Clé InChI |
QAQQSUVDOHQMHB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)C(=O)OCCCN2CCCCC2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



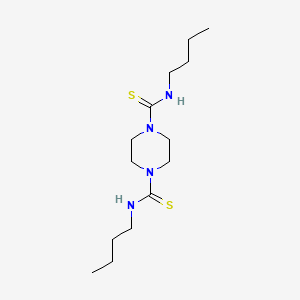

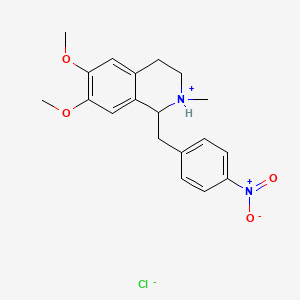
![Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate](/img/structure/B13772013.png)
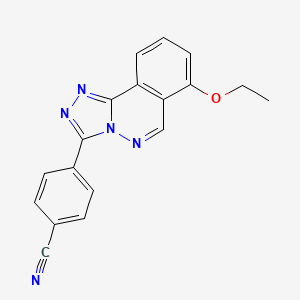
![3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;oxalic acid](/img/structure/B13772019.png)
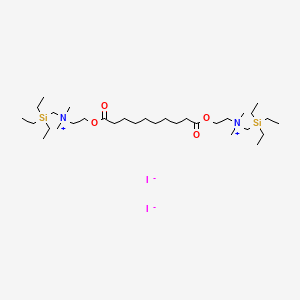
![2-[(2S,3S,4R,5S,6R)-2-(acetyloxymethyl)-6-[(2S,3R,4R,5S,6S)-2-(acetyloxymethyl)-5-(2-carboxybenzoyl)oxy-4,6-dihydroxyoxan-3-yl]oxy-3,5-dihydroxyoxan-4-yl]oxycarbonylbenzoic acid](/img/structure/B13772028.png)
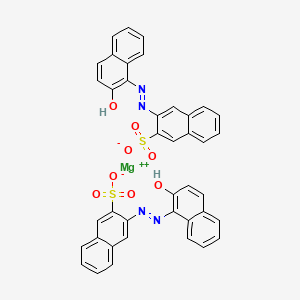
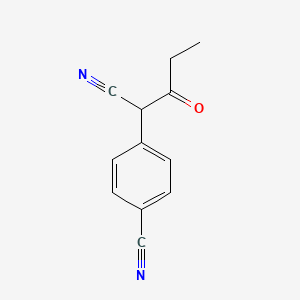
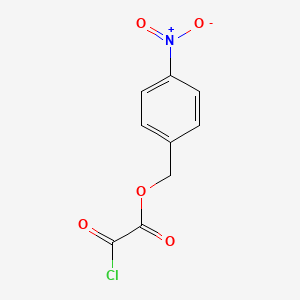
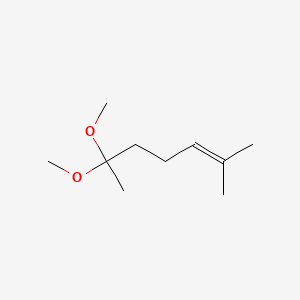
![2,7-Dimethyl-2,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine](/img/structure/B13772055.png)
